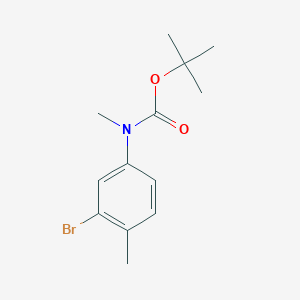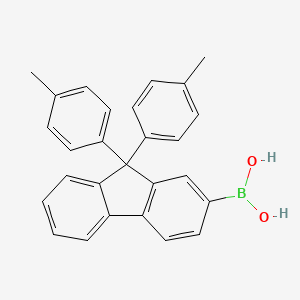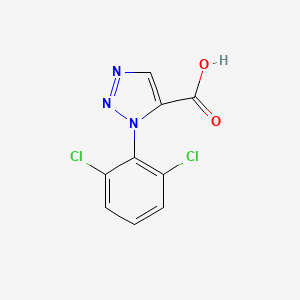
1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Vue d'ensemble
Description
1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, also known as DCTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCTA is a triazole derivative that has been synthesized through various methods, and its unique chemical structure has made it a promising candidate for use in biochemical and physiological studies.
Applications De Recherche Scientifique
Novel Triazole Derivatives and Their Broad Biological Activities
Triazole derivatives, including structures related to 1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds are crucial in the development of new pharmaceuticals due to their broad range of therapeutic properties. Research has highlighted the significance of triazole derivatives in combating various diseases, showcasing their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis of these compounds is a key focus, aiming to improve their efficiency and sustainability in line with green chemistry principles. This emphasizes the ongoing need to develop new prototypes to address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Synthetic Routes for 1,2,3-Triazole Derivatives
1,2,3-Triazoles serve as key scaffolds in organic chemistry with applications extending to drug discovery and material science. The stability of triazole rings and their ability to engage in various interactions make them valuable in synthesizing compounds with significant biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition is a pivotal method for creating 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of click chemistry in developing new triazole-based molecules. This synthetic versatility underscores the triazoles' role in generating new biologically active compounds (Kaushik et al., 2019).
Biological Features of Triazole Derivatives
1,2,4-Triazole derivatives exhibit a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of triazoles in modern chemistry involves finding more efficient synthesis methods for biologically active substances. The high biological activity rates of these derivatives make them promising candidates for addressing various health issues, including microbial infections and inflammatory conditions. This research direction is critical for developing new therapeutic agents with potent biological activities (Ohloblina, 2022).
Eco-friendly Synthesis of Triazoles
The eco-friendly synthesis of 1,2,3-triazoles using methods like microwave irradiation represents a significant advancement in green chemistry. Utilizing environmentally benign catalysts and sustainable procedures, researchers aim to develop triazoles with minimized environmental impact. These methods not only offer advantages like shorter reaction times and higher yields but also align with the goals of sustainable chemistry. The application of these eco-friendly procedures in drug synthesis and other areas demonstrates the potential of green chemistry in the field of triazole synthesis (de Souza et al., 2019).
Triazole Derivatives as Corrosion Inhibitors
1,2,3-Triazole derivatives, especially 1,4-disubstituted variants, have been identified as effective corrosion inhibitors for various metals and their alloys. The regioselective synthesis of these derivatives through click reactions highlights their practicality and environmental friendliness. Their efficiency as corrosion inhibitors in acidic media, combined with their stability and non-toxic nature, makes them valuable in industrial applications, contributing to the protection of metal surfaces against corrosion (Hrimla et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .
Pharmacokinetics
Similar compounds have been known to be well-absorbed, widely distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular level, such as the modulation of protein function, changes in cell signaling, and effects on cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall therapeutic effect .
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-6(11)8(5)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBIKUOVXBXXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=CN=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
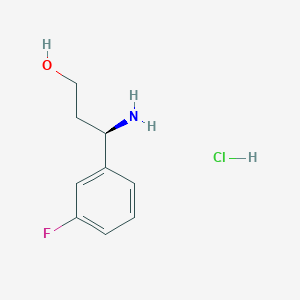
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
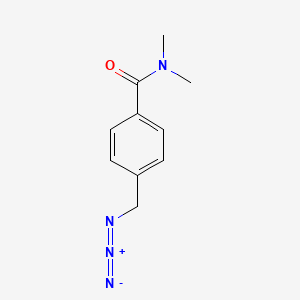

![1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole](/img/structure/B1444070.png)

